molecular formula C10H14N2O5S B8397661 4-methoxy-2-methyl-5-nitro(N,N-dimethyl) benzenesulfonamide

4-methoxy-2-methyl-5-nitro(N,N-dimethyl) benzenesulfonamide

Cat. No. B8397661
M. Wt: 274.30 g/mol
InChI Key: IMTSZLJLQAZEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617357B2

Procedure details

To a solution of 4-hydroxy-2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide (100 mg, 0.39 mmol) in dry DMF (1 mL) was added cesium carbonate (125 mg, 0.39 mmol) and dimethylsulfate (50 mg, 0.39 mmol). The resulting reaction mixture was heated to 60° C. and stirred for 3 h. After cooling to room temperature, the reaction was diluted with ethyl acetate and 1 N NaOH. The layers were separated, and the organics were washed once with 1 N NaOH. The organics were then dried and concentrated to provide 4-methoxy-2-methyl-5-nitro(N,N-dimethyl) benzenesulfonamide (90 mg, 85%) as a yellow solid, mp 130-132° C. Mass spectrum ES+: 275.0 (M+H).
Name
4-hydroxy-2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12])=[C:4]([CH3:17])[CH:3]=1.[C:18](=O)([O-])[O-].[Cs+].[Cs+].COS(OC)(=O)=O>CN(C=O)C.C(OCC)(=O)C.[OH-].[Na+]>[CH3:18][O:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([N:14]([CH3:16])[CH3:15])(=[O:12])=[O:13])=[C:4]([CH3:17])[CH:3]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
4-hydroxy-2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide
Quantity
100 mg
Type
reactant
Smiles
OC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)C
Name
cesium carbonate
Quantity
125 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mg
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organics were washed once with 1 N NaOH
CUSTOM
Type
CUSTOM
Details
The organics were then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.